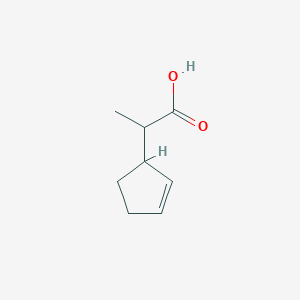
2-(Cyclopent-2-en-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopent-2-en-1-yl)propanoic acid is an organic compound characterized by a cyclopentene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of a carboxylic acid with the stability of a cyclopentene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-en-1-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-one with a suitable Grignard reagent, followed by acidification to yield the desired product . Another method includes the use of cyclopent-2-en-1-yl bromide, which undergoes a nucleophilic substitution reaction with a propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopent-2-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various esters or amides depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-2-en-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-2-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentene ring provides a unique structural motif that can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring but lacks the propanoic acid moiety.
Cyclopent-2-en-1-ylacetic acid: Similar structure but with an acetic acid group instead of propanoic acid.
2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid: Contains an amino group, making it an amino acid derivative.
Uniqueness
2-(Cyclopent-2-en-1-yl)propanoic acid is unique due to its combination of a cyclopentene ring and a propanoic acid group, which imparts distinct chemical and biological properties not found in its analogs .
Eigenschaften
CAS-Nummer |
76337-97-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-cyclopent-2-en-1-ylpropanoic acid |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2,4,6-7H,3,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
PKQZHWWVQJMLLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)

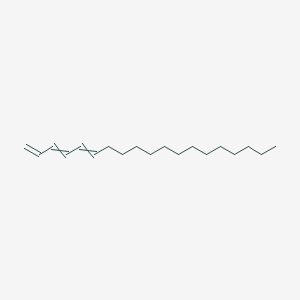

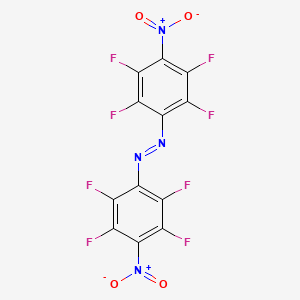
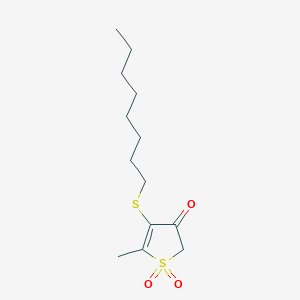

![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
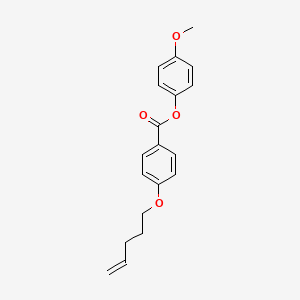
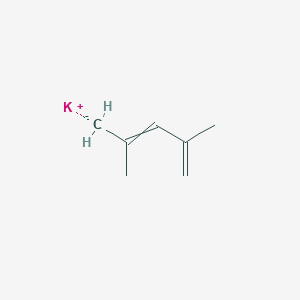

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
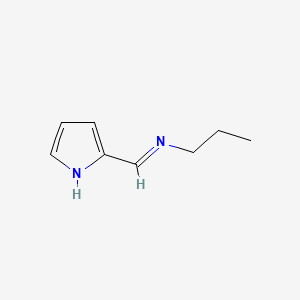
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
